Inositol

Catalog No.
S1789923
CAS No.
643-12-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol

CAS Number

643-12-9

Product Name

Inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Synonyms

1,2,4/3,5,6-Hexahydroxycyclohexane

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Psychiatry and Mental Health

Inositol plays a significant role in human brain physiology and pathology . It’s involved in several biochemical pathways controlling vital cellular mechanisms such as cell development, signaling, nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction .

Polycystic Ovary Syndrome (PCOS)

Inositol, specifically myo-inositol and D-chiro-inositol, has been studied for its potential benefits in treating PCOS . These compounds are involved in many biological pathways and have been found to improve insulin sensitivity, reduce testosterone, improve menstruation, improve ovulation, and improve fertility .

Weight Management and Metabolic Health

Inositol has been found to improve insulin sensitivity by enabling the body to utilize blood glucose more effectively, which is one of the critical mechanisms in how it aids in weight loss . It also plays a significant role in managing metabolic health and hormonal balance, making it a valuable ally in weight loss .

Improved Sleep Quality

Inositol has been shown to support better sleep quality by promoting relaxation and reducing sleep disturbances . It addresses underlying causes of sleep issues, such as anxiety or hormonal imbalances, helping individuals achieve more restful and rejuvenating sleep .

Skin Health

Inositol has been found to have several benefits for the skin. It is believed to help in the formation of healthy cell membranes, which protects the skin from damage . Inositol is also known to improve blood circulation to the scalp, which promotes healthy hair growth .

Cancer Prevention and Treatment

Inositol hexaphosphate, an antioxidant found in high fiber foods, may slow down the production of cancer cells, inhibiting cancers such as prostate cancer, brain cancer, and breast cancer by blocking several pathways including mTor and P13K-Akt, and stealing essential iron from cancer cells, starving them of growth . It also may improve chemotherapy effectiveness and reduce side-effects .

Osmoregulation and Membrane Biogenesis

Inositol compounds play pivotal roles in osmoregulation and membrane biogenesis . These processes are crucial for maintaining the integrity and function of cells, and disruptions in these pathways can lead to various health issues .

Cytoskeletal Organization and Membrane Trafficking

Inositol is involved in the organization of the cytoskeleton and membrane trafficking . These functions are essential for cell shape, intracellular transport, and cellular responses to external signals .

Signal Transduction and Gene Expression

Inositol plays a significant role in signal transduction and gene expression . It is involved in the transmission of signals from the cell surface to the interior of the cell, which influences the activity of genes and the function of the cell .

DNA Repair and Energy Metabolism

Inositol is involved in DNA repair and energy metabolism . It plays a role in the repair of DNA damage, which is crucial for preventing mutations and cancer. In addition, it is involved in the metabolic processes that provide energy for cellular functions .

Autophagy

Inositol is involved in autophagy , a process by which cells recycle their own components to provide necessary building blocks and remove damaged structures. This process is crucial for maintaining cellular health and function .

Neurobiology and Psychiatry

Inositol, specifically myo-inositol, is a naturally occurring polyol with the chemical formula C₆H₁₂O₆. It is classified as a cyclohexane-1,2,3,4,5,6-hexol, comprising a six-membered carbon ring with hydroxyl groups attached to each carbon atom. This compound exists in various stereoisomeric forms, with myo-inositol being the most prevalent in biological systems. Inositols are integral components of cellular membranes and play a crucial role in cellular signaling and metabolism. They are often referred to as sugar alcohols due to their structural similarities to monosaccharides like glucose .

Inositol's mechanism of action in the body is multifaceted. It can interact with insulin receptors, potentially improving insulin sensitivity []. It may also influence the function of neurotransmitters by modulating their signaling pathways. Research suggests inositol plays a role in cell signaling, osmoregulation (maintaining water balance), and fat metabolism [].

The chemistry of inositol is characterized by its ability to undergo various reactions, particularly phosphorylation and dephosphorylation. Inositol phosphatases catalyze the hydrolysis of inositol phosphates, releasing inorganic phosphate and regenerating free inositol. For instance, the enzyme inositol monophosphatase catalyzes the conversion of inositol monophosphate to free inositol through a mechanism that involves the transfer of phosphate groups . Additionally, myo-inositol can participate in acylation reactions, where fatty acids are attached to the hydroxyl groups .

Inositol plays a pivotal role in several biological processes. It is involved in cell signaling as a precursor for phosphatidylinositol and its derivatives, which serve as secondary messengers in various signal transduction pathways. These pathways regulate critical functions such as insulin signaling, calcium homeostasis, and cell membrane potential maintenance . Furthermore, myo-inositol is essential for cell growth and development across various organisms, including plants and microorganisms .

Myo-inositol is synthesized endogenously from glucose-6-phosphate through two enzymatic steps: first, it is converted into inositol-1-phosphate by the enzyme inositol-3-phosphate synthase; then it is dephosphorylated by inositol monophosphatase to yield free myo-inositol . Industrially, myo-inositol can be produced from phytate derived from corn or rice bran through hydrolysis followed by crystallization. Microbial fermentation of carbohydrates using specific fungi also serves as an alternative synthesis method .

Inositol has diverse applications across various fields:

  • Pharmaceuticals: Used in treatments for conditions like polycystic ovary syndrome (PCOS) and metabolic disorders.
  • Nutraceuticals: As a dietary supplement for mental health issues such as anxiety and depression.
  • Agriculture: Enhances plant growth and development; used as a growth promoter for certain crops.
  • Food Industry: Acts as a food additive and stabilizer.

In vitro studies have demonstrated that myo-inositol interacts with several hormones and neurotransmitters, modulating their effects on cellular processes. For instance, it has been shown to enhance insulin sensitivity and improve glycemic control in insulin-resistant states . Additionally, research indicates that myo-inositol may influence neurotransmitter systems related to mood regulation .

Inositol belongs to a broader class of compounds known as cyclitols. Here are some similar compounds:

  • D-chiro-inositol: An epimer of myo-inositol with distinct biological roles.
  • Scyllo-inositol: Known for its potential neuroprotective effects.
  • Muco-inositol: Less common but exhibits unique properties.
  • Allo-inositol: Another stereoisomer with different physiological implications.

Comparison Table

CompoundStructural CharacteristicsBiological Role
Myo-InositolMost common stereoisomerCell signaling, insulin sensitivity
D-Chiro-InositolEpimer of myo-inositolInsulin signaling and ovarian function
Scyllo-InositolUnique hydroxyl arrangementPotential neuroprotective effects
Muco-InositolDistinct configurationLess understood but may have specific roles
Allo-InositolDifferent stereochemical structureVaries; less studied compared to others

Myo-inositol's unique structure allows it to participate actively in critical biological processes while being distinct from its stereoisomers through its specific roles in cellular signaling pathways .

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

Inositol
1D-chiro-Inositol
Scyllo-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol
Epi-Inositol
Cis-Inositol
Allo-Inositol
Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Humectant; Hair conditioning

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Modify: 2023-08-15
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